molecular formula C26H30Cl2O4S2 B5148571 4-[3-(4-Chlorosulfonyl-3,5-dimethylphenyl)-1-adamantyl]-2,6-dimethylbenzenesulfonyl chloride

4-[3-(4-Chlorosulfonyl-3,5-dimethylphenyl)-1-adamantyl]-2,6-dimethylbenzenesulfonyl chloride

Cat. No.: B5148571
M. Wt: 541.6 g/mol
InChI Key: LYUHEIINGFQMCF-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorosulfonyl-3,5-dimethylphenyl)-1-adamantyl]-2,6-dimethylbenzenesulfonyl chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of adamantyl and benzenesulfonyl chloride groups, making it a subject of interest in synthetic chemistry and material science.

Properties

IUPAC Name

4-[3-(4-chlorosulfonyl-3,5-dimethylphenyl)-1-adamantyl]-2,6-dimethylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30Cl2O4S2/c1-15-5-21(6-16(2)23(15)33(27,29)30)25-10-19-9-20(11-25)13-26(12-19,14-25)22-7-17(3)24(18(4)8-22)34(28,31)32/h5-8,19-20H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUHEIINGFQMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)C23CC4CC(C2)CC(C4)(C3)C5=CC(=C(C(=C5)C)S(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chlorosulfonyl-3,5-dimethylphenyl)-1-adamantyl]-2,6-dimethylbenzenesulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorosulfonation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 4-[3-(4-Chlorosulfonyl-3,5-dimethylphenyl)-1-adamantyl]-2,6-dimethylbenzenesulfonyl chloride suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in research and industry .

Scientific Research Applications

4-[3-(4-Chlorosulfonyl-3,5-dimethylphenyl)-1-adamantyl]-2,6-dimethylbenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonyl chloride groups. These interactions can lead to the inhibition or activation of biological pathways, making it a valuable tool in biochemical research. The adamantyl group provides additional stability and lipophilicity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Chlorosulfonyl-3,5-dimethylphenyl)-1-adamantyl]-2,6-dimethylbenzenesulfonyl chloride stands out due to its unique combination of structural features, including the adamantyl group and multiple sulfonyl chloride groups. This combination provides enhanced stability, reactivity, and potential for diverse applications compared to similar compounds .

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